chemical and physical properties of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester
chemical and physical properties of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester
An In-Depth Technical Guide to 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is a substituted aromatic amino acid derivative. Its structural motifs, including the fluorinated phenyl ring and the amino-propionate side chain, make it a compound of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom can modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity, while the amino group provides a key site for further chemical modification. This guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, along with detailed protocols for its synthesis and characterization, based on established chemical principles and data from closely related analogs.
Chemical and Physical Properties
Direct experimental data for 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is not widely available in the public domain. However, its properties can be reliably estimated based on data from structurally similar compounds. The following table summarizes these key properties.
| Property | Value (Predicted/Inferred) | Remarks |
| Molecular Formula | C₁₀H₁₂FNO₂ | Calculated from the chemical structure. |
| Molecular Weight | 197.21 g/mol | Based on the molecular formula.[1][2] |
| Appearance | White to off-white solid | Inferred from similar aromatic amino acid esters. |
| Melting Point | Not available | Expected to be a solid at room temperature with a distinct melting point. For comparison, the hydrochloride salt of a similar compound, methyl 2-amino-3-(4-fluorophenyl)propanoate, has a melting point of 176.5-178.5 °C. |
| Boiling Point | Not available | Likely high due to the presence of polar functional groups and aromatic ring; may decompose at high temperatures. |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Based on the general solubility of similar organic esters. |
| CAS Number | Not assigned or readily available. A constitutional isomer, Methyl 3-amino-4-fluorophenylpropanoate, has the CAS number 1780944-63-9.[3] | The absence of a specific CAS number suggests it may be a novel or less-common research chemical. |
Synthesis and Purification
The synthesis of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester can be achieved through a straightforward esterification of the corresponding carboxylic acid, 3-(4-Amino-2-fluoro-phenyl)-propionic acid.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester.
Detailed Experimental Protocol
Objective: To synthesize 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester via Fischer esterification.
Materials:
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3-(4-Amino-2-fluoro-phenyl)-propionic acid
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Anhydrous Methanol (CH₃OH)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate solution (NaHCO₃)
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Ethyl Acetate
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-Amino-2-fluoro-phenyl)-propionic acid in an excess of anhydrous methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Collect the organic layer.
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Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester.
Spectral Characterization (Predicted)
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
Caption: Predicted ¹³C NMR spectral data for the target compound.
Note on ¹³C NMR of methyl propanoate: The carbonyl carbon of the ester in methyl propanoate has a chemical shift of approximately 174.9 ppm, while the methyl group attached to the oxygen appears around 51.5 ppm. [4]
Mass Spectrometry
Mass spectrometry will be used to determine the molecular weight of the compound.
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Expected Molecular Ion Peak (M⁺): m/z = 197.0852 (for the exact mass of C₁₀H₁₂FNO₂⁺).
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Fragmentation Pattern: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and cleavage of the bond alpha to the carbonyl group. The fragmentation of methyl propanoate, for instance, shows a parent molecular ion peak at m/z 88. [5]
Reactivity and Potential Applications
The chemical reactivity of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is dictated by its functional groups:
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Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, making it a versatile handle for the synthesis of more complex molecules.
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Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or hydrazides.
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Aromatic Ring: The fluorinated phenyl ring can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing amino and alkyl groups.
Given its structure, this compound is a valuable building block in several areas of research:
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Drug Discovery: As an intermediate in the synthesis of novel pharmaceutical agents. The fluorophenyl and amino acid motifs are common in various therapeutic classes.
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Materials Science: For the development of new polymers and functional materials.
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Agrochemicals: As a scaffold for the synthesis of new pesticides and herbicides.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is not available, general laboratory safety precautions for handling fine chemicals should be followed. Based on data for similar compounds, it should be handled with care.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is a compound with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is limited, its chemical and physical properties can be reliably predicted based on established chemical principles and data from closely related analogs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists working with this and similar molecules.
References
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- Google Patents. (n.d.). EP0338893A2 - Process for the preparation of (+)-(2S,3S)-3-(2-aminophenyl) thio-2-hydroxy-3-(4-methoxyphenyl) propionic acid methylester.
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- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern.
- PubChem. (n.d.). Methyl 3-(4-aminophenyl)propanoate. National Center for Biotechnology Information.
- Chemsrc. (n.d.). Methyl 3-amino-4-fluorophenylpropanoate | CAS#:1780944-63-9.
- Guidechem. (n.d.). Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 73283-54-2 wiki.
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- NIST. (n.d.). Methyl propionate. NIST WebBook.
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